molecular formula C6H12OS B12957963 S-Propyl propanethioate CAS No. 2432-43-1

S-Propyl propanethioate

Cat. No.: B12957963
CAS No.: 2432-43-1
M. Wt: 132.23 g/mol
InChI Key: CLBGDLKFLYZLDQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a distinctive sulfurous odor, often described as resembling cooked cabbage . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propyl propanethioate can be synthesized by reacting propanethiol with propionic anhydride under acidic conditions . The reaction involves the slow addition of propanethiol to propionic anhydride, followed by stirring the mixture at room temperature. The product is then purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

S-Propyl propanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

S-Propyl propanethioate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-Propyl propanethioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfur-containing structure allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Propyl propanethioate is unique due to its specific sulfur-containing structure, which imparts distinctive chemical properties and reactivity. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile reagent in organic synthesis. Additionally, its distinctive odor and potential biological activities set it apart from other similar compounds .

Properties

CAS No.

2432-43-1

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

S-propyl propanethioate

InChI

InChI=1S/C6H12OS/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3

InChI Key

CLBGDLKFLYZLDQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)CC

Origin of Product

United States

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